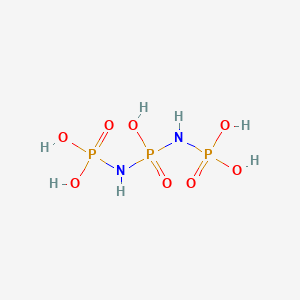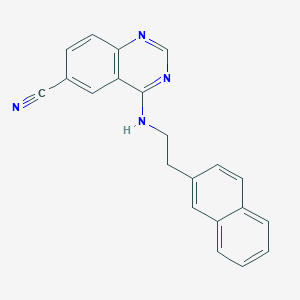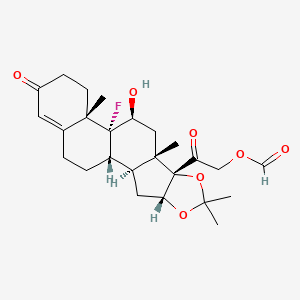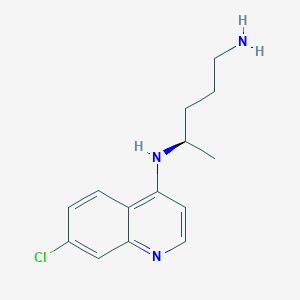
Posaconazole Imidazolidine Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posaconazole Imidazolidine Impurity is a chemical compound associated with Posaconazole, a triazole antifungal agent. Posaconazole is widely used for the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients . The impurity is a byproduct formed during the synthesis of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product.
Analyse Chemischer Reaktionen
Posaconazole Imidazolidine Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Posaconazole Imidazolidine Impurity is primarily studied in the context of pharmaceutical research to understand its formation, characterization, and impact on the efficacy and safety of Posaconazole. Research applications include:
Chemistry: Studying the chemical properties and reactions of the impurity to develop methods for its identification and quantification.
Biology: Investigating the biological effects of the impurity on fungal cells and its potential impact on the antifungal activity of Posaconazole.
Medicine: Ensuring the safety and efficacy of Posaconazole by minimizing the presence of impurities in the final pharmaceutical product.
Industry: Developing and optimizing manufacturing processes to reduce the formation of impurities and improve the overall quality of Posaconazole.
Wirkmechanismus
The mechanism of action of Posaconazole involves the inhibition of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. By binding to the heme cofactor located on the enzyme, Posaconazole disrupts the production of ergosterol, leading to the inhibition of fungal cell growth and replication .
Vergleich Mit ähnlichen Verbindungen
Posaconazole Imidazolidine Impurity can be compared with other impurities and related compounds in the triazole antifungal class. Similar compounds include:
Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different impurity profiles.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity and different pharmacokinetic properties.
Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species and different impurity profiles.
This compound is unique in its specific formation during the synthesis of Posaconazole and its potential impact on the purity and efficacy of the final product.
Eigenschaften
Molekularformel |
C36H40F2N8O4 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C36H40F2N8O4/c1-3-34(25(2)47)46-35(48)45(23-41-46)30-7-5-28(6-8-30)42-14-15-43(24-42)29-9-11-31(12-10-29)49-18-26-17-36(50-19-26,20-44-22-39-21-40-44)32-13-4-27(37)16-33(32)38/h4-13,16,21-23,25-26,34,47H,3,14-15,17-20,24H2,1-2H3/t25-,26+,34-,36-/m0/s1 |
InChI-Schlüssel |
GCEOWVCWJMMIAY-YUYQYMTJSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)




![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)




